molecular formula C13H20N2 B7975160 [(Azetidin-3-yl)methyl](methyl)(2-phenylethyl)amine

[(Azetidin-3-yl)methyl](methyl)(2-phenylethyl)amine

Cat. No.: B7975160
M. Wt: 204.31 g/mol
InChI Key: YTWNPTFQECOGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Azetidin-3-yl)methyl(2-phenylethyl)amine is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar structures like aziridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Azetidin-3-yl)methyl(2-phenylethyl)amine typically involves the formation of the azetidine ring followed by functionalization. One common method starts with (N-Boc)azetidin-3-one, which undergoes a Horner–Wadsworth–Emmons reaction catalyzed by DBU to form (N-Boc-azetidin-3-ylidene)acetate. This intermediate can then be subjected to aza-Michael addition with various NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production of azetidine derivatives often involves scalable synthetic routes that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The aza-Michael addition and Horner–Wadsworth–Emmons reaction are commonly employed due to their reliability and efficiency .

Chemical Reactions Analysis

Types of Reactions

(Azetidin-3-yl)methyl(2-phenylethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary or tertiary amines .

Mechanism of Action

The mechanism of action of (Azetidin-3-yl)methyl(2-phenylethyl)amine involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Azetidin-3-yl)methyl(2-phenylethyl)amine is unique due to its specific functional groups and the presence of the azetidine ring, which imparts distinct reactivity and stability.

Properties

IUPAC Name

N-(azetidin-3-ylmethyl)-N-methyl-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15(11-13-9-14-10-13)8-7-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWNPTFQECOGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CC2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.